5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
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Overview
Description
5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring
Preparation Methods
The synthesis of 5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a chlorinated pyridine derivative with a suitable amine can lead to the formation of the desired pyrrolopyridine structure . Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence[][4].
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one can be compared with other similar compounds, such as:
5-Chloro-1-methyl-1,3-dihydro-2H-indol-2-one: This compound has a similar structure but with an indole ring instead of a pyridine ring.
Pyrrolo[3,4-c]pyridine derivatives: These compounds share the pyrrole-pyridine structure but differ in the position of the nitrogen atoms.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
5-chloro-1-methyl-3H-pyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C8H7ClN2O/c1-11-6-4-10-7(9)2-5(6)3-8(11)12/h2,4H,3H2,1H3 |
InChI Key |
MOMDZWPRRLYZJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=CC(=NC=C21)Cl |
Origin of Product |
United States |
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